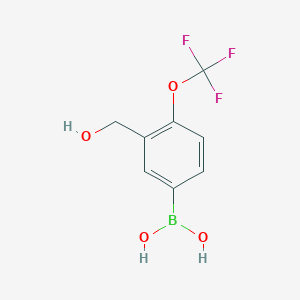
Acide 3-hydroxyméthyl-4-(trifluorométhoxy)phénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of HMTFPB involves various organic reactions. It has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of responsive drug delivery systems.Molecular Structure Analysis
The molecular formula of HMTFPB is C8H8BF3O4 . The InChI key is HPVFPMGLKKFBIQ-UHFFFAOYSA-N .Chemical Reactions Analysis
HMTFPB exhibits antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus. It is also used in electrochemical sensors for saccharide detection. These sensors can detect saccharides like d-fructose, d-mannose, and d-glucose with high sensitivity and specificity.Physical and Chemical Properties Analysis
The molecular weight of HMTFPB is 235.96 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
- Les acides phénylboroniques, y compris ce composé, jouent un rôle crucial dans les réactions de couplage croisé de Suzuki–Miyaura (SM). Ces réactions sont largement utilisées pour la formation de liaisons carbone-carbone en synthèse organique . Le composé sert de réactif au bore, facilitant le couplage des halogénures d'aryle et d'hétéroaryle avec les acides arylboroniques.
- Les chercheurs utilisent l'acide 3-hydroxyméthyl-4-(trifluorométhoxy)phénylboronique comme réactif dans la synthèse de molécules biologiquement actives. Les applications notables incluent :
- Les acides phénylboroniques sont importants dans les applications biochimiques. Leur capacité à se lier aux glycoconjugués de surface cellulaire les rend précieux dans la conception de récepteurs à des fins diagnostiques et thérapeutiques.
Réactions de couplage croisé de Suzuki–Miyaura
Synthèse de molécules biologiquement actives
Biosenseurs et récepteurs moléculaires
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids play a significant role in various organic synthesis reactions, including the suzuki–miyaura coupling .
Result of Action
The compound is known to be involved in the synthesis of biologically active molecules .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, in which this compound is used, can be influenced by various factors such as temperature, solvent, and the presence of a catalyst .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid an important reagent in organic synthesis.
Molecular Mechanism
At the molecular level, 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid exerts its effects through its interactions with palladium catalysts in the Suzuki–Miyaura coupling reaction. The boron atom in the compound forms a complex with the palladium center, facilitating the transfer of the organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds. Additionally, the compound’s ability to bind to cell-surface glycoconjugates suggests potential interactions with other biomolecules, which may influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid in laboratory settings are important factors to consider. Boronic acids are generally stable under mild conditions but can undergo hydrolysis in the presence of water This hydrolysis can affect the compound’s long-term effects on cellular function, as the degradation products may have different biochemical properties
Dosage Effects in Animal Models
The effects of 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit toxic effects at high doses It is important to determine the threshold levels at which 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid can be safely used in biochemical research
Metabolic Pathways
3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role in the Suzuki–Miyaura coupling reaction highlights its importance in the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules . The metabolic flux and levels of metabolites may be influenced by the presence of 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid, making it a valuable compound for studying metabolic pathways.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,13-15H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVFPMGLKKFBIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)CO)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2375033.png)
![5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2375035.png)
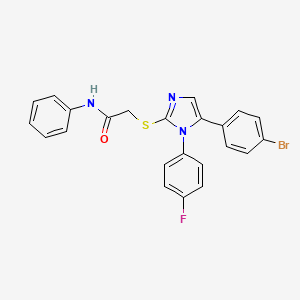
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride](/img/structure/B2375039.png)
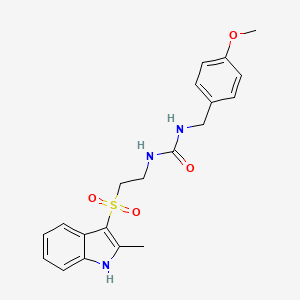
![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide](/img/structure/B2375044.png)
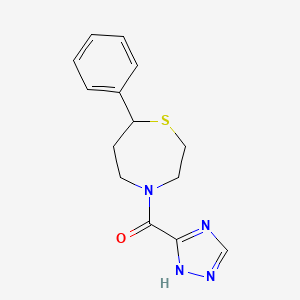
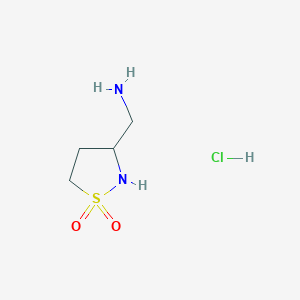


![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)

![N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2375055.png)
![(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2375056.png)
